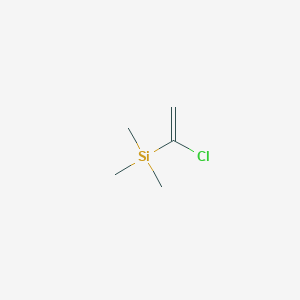

1-Chlorovinyltrimethylsilane

Description

Historical Development of Organosilicon Reagents in Synthetic Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. numberanalytics.comgtsi.hk This breakthrough marked the beginning of a new era in chemical synthesis. sbfchem.com In the early 20th century, Frederic S. Kipping made significant contributions by synthesizing a wide array of organosilicon compounds and coining the term "silicone." sbfchem.comwikipedia.org His work, which included the use of Grignard reagents to create alkylsilanes and arylsilanes, laid the groundwork for the future silicone industry. gtsi.hkwikipedia.org

The 1940s witnessed a surge in the practical applications of organosilicon compounds, particularly in the development of polymeric materials. sbfchem.com Researchers like J.F. Hyde, W.J. Patnode, E.G. Rochow, and K.A. Andrianov were pioneers in creating silicone resins, coatings, and other polyorganosiloxane products. sbfchem.com A pivotal moment came in 1945 when Eugene G. Rochow described the "Direct Process" (also known as the Müller-Rochow process), a method for producing methylchlorosilanes that became fundamental to the silicones industry. wikipedia.org The subsequent decades saw continued advancements, including the development of new organosilicon reagents and catalysts, which have had a profound impact on various industrial and scientific fields. sbfchem.comsbfchem.com

Significance of Vinylsilanes as Versatile Synthetic Intermediates

Vinylsilanes are a class of organosilicon compounds that feature a vinyl group directly attached to a silicon atom. They have emerged as highly versatile building blocks in organic synthesis due to the unique reactivity of the carbon-silicon bond. The C-Si bond is polarized towards the carbon atom, making it susceptible to cleavage under specific conditions, which allows for a wide range of chemical transformations. wikipedia.org

The utility of vinylsilanes stems from their ability to participate in numerous synthetic operations. They can act as stable and accessible vinyl cation or vinyl anion equivalents. This dual reactivity allows them to be employed in a variety of carbon-carbon bond-forming reactions, which are central to the construction of complex organic molecules.

Overview of 1-Chlorovinyltrimethylsilane within Contemporary Organic Synthesis

Among the diverse array of vinylsilanes, this compound holds a significant position in contemporary organic synthesis. This compound, which features a chlorine atom on the vinyl group, offers a unique combination of reactivity that makes it a valuable synthetic tool. The presence of the chlorine atom, the vinyl group, and the trimethylsilyl (B98337) group all contribute to its distinct chemical behavior.

This compound serves as a versatile precursor in a variety of synthetic transformations. It is particularly useful in cross-coupling reactions, where the chlorine atom can be readily substituted, and in addition reactions across the double bond. The trimethylsilyl group can influence the regioselectivity of these reactions and can be easily removed or transformed in subsequent steps. These attributes have made this compound an important intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

1-chloroethenyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClSi/c1-5(6)7(2,3)4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNDIZYYLUOIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501581 | |

| Record name | (1-Chloroethenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2441-29-4 | |

| Record name | (1-Chloroethenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Chlorovinyltrimethylsilane

Electrophilic Transformations of Vinylsilanes

Vinylsilanes, including 1-chlorovinyltrimethylsilane, participate in a range of electrophilic substitution reactions. These transformations are notable because the presence of the silyl (B83357) group often favors substitution of the silyl group over addition to the alkene, a common pathway for other unsaturated compounds.

Directing Effects of the Trimethylsilyl (B98337) Group in Electrophilic Attack

The regioselectivity of electrophilic attack on vinylsilanes is primarily governed by the stabilizing effect of the silicon atom on an adjacent carbocation. This phenomenon, known as the β-silyl effect, involves hyperconjugation between the carbon-silicon (C-Si) σ-bond and the empty p-orbital of the carbocation at the β-position.

In the case of an electrophilic attack on a vinylsilane, the electrophile adds to the carbon atom that is not bonded to the silicon (the β-carbon). This placement results in the formation of a carbocation on the carbon atom that bears the trimethylsilyl group (the α-carbon). However, the more significant stabilization occurs when the positive charge is on the β-carbon, which is stabilized by the α-silyl group. This directs the electrophile to the α-carbon. The resulting β-carbocation is significantly stabilized by the C-Si bond. This stabilization facilitates the subsequent elimination of the trimethylsilyl group, leading to a substitution product where the electrophile has replaced the silyl group. This directing effect is a cornerstone of vinylsilane chemistry, controlling the site of reaction and enabling selective functionalization.

Electrophilic Alkylation Studies and the Influence of α- and β-Silyl Effects

Kinetic studies on the electrophilic alkylation of vinylsilanes using benzhydrylium ions have provided quantitative insights into the electronic effects of the silyl group. Research indicates that the replacement of vinylic hydrogen atoms with trimethylsilyl (SiMe₃) groups only slightly affects the nucleophilic reactivity of the carbon-carbon double bond. researchgate.netacs.org

For instance, the vinylsilane H₂C=C(CH₃)(SiMe₃) reacts about one order of magnitude faster than propene, suggesting that the α-silyl stabilization of the intermediate carbocation is significantly weaker than α-methyl stabilization. researchgate.netacs.org In contrast, trans-β-(trimethylsilyl)styrene shows slightly lower reactivity than styrene itself. This suggests that the hyperconjugative stabilization provided by the β-silyl effect is not fully developed in the transition state of the electrophilic attack. researchgate.netacs.org Consequently, vinylsilanes are considerably less nucleophilic than structurally related allylsilanes, where the β-silyl effect is more pronounced. acs.org

Below is a data table summarizing the kinetic data for the reaction of various vinylsilanes with a benzhydrylium ion, illustrating these effects.

| Vinylsilane | Attacked Position | Relative Reactivity (Compared to Propene) | Key Effect |

| H₂C=C(CH₃)(SiMe₃) | CH₂ group (β-position) | ~10x faster | Weak α-silyl stabilization |

| trans-PhCH=CH(SiMe₃) | CH(SiMe₃) group (α-position) | Slightly less reactive than styrene | Ineffective β-silyl effect in transition state |

Halogenation Reactions, including Bromination of this compound

The halogenation of vinylsilanes, such as bromination, typically proceeds through an electrophilic addition mechanism. The reaction is initiated by the attack of the alkene on the bromine molecule (Br₂), leading to the formation of a cyclic bromonium ion intermediate. libretexts.org This intermediate is then attacked by the bromide ion (Br⁻) in an anti-fashion, meaning the two bromine atoms add to opposite faces of the original double bond. libretexts.orgthieme-connect.com

Friedel-Crafts Acylation Reactions with Vinylsilanes

In contrast to many other alkenes that yield addition products, vinyltrimethylsilanes often undergo clean substitution in aliphatic Friedel-Crafts acylation reactions. gelest.comwikipedia.org The presence of the trimethylsilyl group is crucial for this outcome, as it is readily cleaved from the carbocation intermediate that forms adjacent to it. wikipedia.org This process is highly site-selective, with acylation occurring at the carbon atom that carries the trimethylsilyl group. gelest.comwikipedia.org

For example, the reaction of trans-β-trimethylsilylstyrene with phenylacetyl chloride and aluminum chloride results in a simple substitution product in high yield (86%), whereas styrene under the same conditions gives a cyclized addition product. wikipedia.org This demonstrates the powerful directing and stabilizing effect of the silyl group, which favors the formation of substitution products in these reactions. wikipedia.org

The following table compares the outcomes of Friedel-Crafts acylation for styrene and its silylated counterpart.

| Substrate | Acylating Agent / Catalyst | Product Type | Yield |

| Styrene | PhCH₂COCl / AlCl₃ | Addition/Cyclization Product | 56% |

| trans-β-Trimethylsilylstyrene | PhCH₂COCl / AlCl₃ | Substitution Product | 86% |

| Styrene | PhCOCl / AlCl₃ | Addition Product | 23% |

| trans-β-Trimethylsilylstyrene | PhCOCl / AlCl₃ | Addition & Substitution Mixture | 76% (total) |

Addition Reactions with Sulfenyl Chlorides

Sulfenyl chlorides (R-SCl) are reactive electrophiles that readily add across carbon-carbon double bonds. wikipedia.org In their reaction with vinylsilanes, the electrophilic sulfur species (RS⁺) adds to the double bond. Consistent with the β-silyl effect, the attack is directed to the α-carbon, forming a β-carbocation that is stabilized by the silyl group. The chloride ion then attacks this carbocation to complete the addition reaction. The result is the formation of a β-chloro-α-(alkylthio)alkyltrimethylsilane.

Nucleophilic Reactions Involving this compound

Nucleophilic substitution at a vinylic, sp²-hybridized carbon, as in this compound, is generally a challenging transformation. Unlike saturated sp³ carbons where Sₙ1 and Sₙ2 mechanisms are common, these pathways are typically unfavorable for vinyl halides. The electron density of the double bond repels the incoming nucleophile, and the geometry is not conducive to the backside attack required for a classical Sₙ2 reaction. Furthermore, the formation of a vinyl cation for an Sₙ1-type mechanism is energetically unfavorable.

However, nucleophilic vinylic substitution (SₙV) can occur through alternative mechanisms, such as the addition-elimination pathway. researchgate.net This mechanism requires the presence of electron-withdrawing groups to stabilize the intermediate carbanion formed upon nucleophilic attack. In this compound, the trimethylsilyl group is not strongly electron-withdrawing and its effect on stabilizing a negative charge on the α-carbon is complex.

Another potential reaction pathway for this compound involves organometallic reagents. For instance, the formation of a Grignard reagent is a possibility, where magnesium metal inserts into the carbon-chlorine bond. libretexts.org This would form 1-(trimethylsilyl)vinylmagnesium chloride, a potent nucleophile itself, which could then be used in subsequent reactions to form new carbon-carbon bonds. The formation of such organometallic species effectively reverses the polarity of the reactive carbon, turning it from an electrophilic site into a nucleophilic one.

Transition Metal-Catalyzed Reactivity of this compound

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Hiyama-type couplings)

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.org Discovered in 1988 by Tamejiro Hiyama and Yasuo Hatanaka, this reaction offers a valuable method for synthetic carbon-carbon bond formation with chemo- and regioselectivity. wikipedia.org A key aspect of the Hiyama coupling is the activation of the otherwise inert organosilane. This is typically achieved using a fluoride (B91410) source or a base, which polarizes the silicon-carbon bond, making the organosilane reactive enough to participate in the catalytic cycle. organic-chemistry.org

While the Hiyama coupling is a powerful tool, the use of trimethylsilane derivatives has seen limited success. organic-chemistry.org The reaction rate is often enhanced by using silanes with fluoro or alkoxy groups instead of alkyl groups. organic-chemistry.org Nevertheless, palladium-catalyzed cross-coupling reactions provide a pathway for the formation of Csp2-Csp2 (e.g., aryl–aryl) and Csp2-Csp3 (e.g., aryl–alkyl) bonds. wikipedia.org Good yields are often obtained when coupling aryl halides, vinyl halides, and allylic halides, with organoiodides typically affording the best results. wikipedia.org

The general mechanism of the Hiyama coupling involves the activation of the organosilane to form a pentavalent silicon compound. organic-chemistry.org This activated species then undergoes transmetalation with a palladium(II) complex. Subsequent reductive elimination from the resulting palladium intermediate yields the cross-coupled product and regenerates the palladium(0) catalyst.

Table 1: Comparison of Selected Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Key Features |

| Hiyama Coupling | Organosilane | Requires activation by fluoride or base; low toxicity of silicon byproducts. organic-chemistry.orgdoi.org |

| Suzuki Coupling | Organoboron | Broad commercial availability of boronic acids. |

| Stille Coupling | Organotin | Toxic byproducts can complicate purification. doi.org |

Nickel-Catalyzed Transformations and Their Mechanistic Insights

Nickel-catalyzed cross-coupling reactions have emerged as a powerful method for the construction of carbon-carbon bonds, often utilizing two different carbon electrophiles as coupling partners. oaepublish.com These reactions, also known as cross-electrophile couplings, offer a direct approach to valuable chemical structures. oaepublish.com The mechanisms of these transformations are complex and can vary depending on the specific reaction conditions, ligands, and substrates involved.

Several mechanistic pathways have been proposed for nickel-catalyzed reductive cross-coupling reactions. One common mechanism involves a Ni(0)/Ni(II)/Ni(III) catalytic cycle and proceeds through a radical chain process. oaepublish.com In this pathway, radicals are generated at one nickel center, and these radicals then combine with another nickel species before the oxidative addition step. oaepublish.com This type of mechanism is frequently observed in the coupling of C(sp2) and C(sp3) electrophiles. researchgate.net

Another proposed mechanism involves two oxidative addition steps and a reduction step before the final product is released. researchgate.net This pathway may or may not involve radical intermediates. researchgate.net The nature of the C(sp2)-C bond formation from nickel(II) metallacycle intermediates is a key area of investigation. chemrxiv.org Studies have suggested that a redox transmetalation step can be a feasible pathway in these reactions. chemrxiv.org

The choice of ligand and reductant plays a crucial role in directing the reaction towards a specific mechanistic pathway and achieving the desired cross-selectivity. Pyridine-type nitrogen ligands are commonly employed, along with reductants such as zinc or manganese. oaepublish.comresearchgate.net

Carbosilylation Reactions of Unsaturated Substrates

Carbosilylation involves the addition of both a carbon and a silicon group across an unsaturated bond, such as that in an alkene or alkyne. This reaction provides a direct route to functionalized organosilanes. While specific examples involving this compound in carbosilylation reactions are not detailed in the provided search results, the general reactivity of vinylsilanes suggests their potential participation in such transformations.

Hydrosilylation Reactions and Stereochemical Considerations

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond. mdpi.commdpi.com This process is widely used for the synthesis of functional silanes and siloxanes. nih.gov While typically catalyzed by platinum compounds, other transition metals, including nickel, iron, cobalt, and rhenium, have also been shown to be effective catalysts. mdpi.comnih.gov

The hydrosilylation of alkenes often proceeds with anti-Markovnikov selectivity, yielding the corresponding alkylsilane. nih.gov However, a common side reaction is dehydrogenative silylation, which leads to the formation of a vinylsilane. mdpi.com The stereochemistry of the hydrosilylation reaction is an important consideration, as it can lead to the formation of specific stereoisomers. The choice of catalyst and reaction conditions can influence the stereochemical outcome. For instance, asymmetric hydrosilylation can be achieved using chiral catalysts, leading to the formation of enantioenriched products. nih.gov

Elimination Reactions from Halovinylsilanes

Conversion to Alkynes via Dehalosilylation

Halovinylsilanes, such as this compound, can serve as precursors to alkynes through a dehalosilylation reaction. This transformation involves the elimination of the halogen and the silyl group to form a carbon-carbon triple bond. This method provides a synthetic route to terminal and internal alkynes. The reaction is typically promoted by a base or a fluoride source, which facilitates the elimination process. The specific conditions required for the dehalosilylation can vary depending on the substrate and the desired alkyne product.

Mechanistic Aspects of Elimination Pathways (e.g., E1 Solvolysis)

The solvolysis of this compound in polar protic solvents can proceed through an E1 (Elimination, Unimolecular) mechanism, which involves a two-step process: initial ionization to form a carbocation intermediate, followed by deprotonation to yield the final product. The presence of the trimethylsilyl group at the vinyl position significantly influences the reaction pathway, primarily through its electronic effects on the stability of the key intermediate.

The generally accepted mechanism for an E1 reaction consists of the following two steps:

Ionization: The carbon-chlorine bond heterolytically cleaves, with the chlorine atom departing as a chloride ion. This is the slow, rate-determining step of the reaction and results in the formation of a vinyl cation intermediate.

Deprotonation: A weak base, typically the solvent, abstracts a proton from the carbon atom adjacent to the carbocation, leading to the formation of a new π-bond and yielding the elimination product.

A critical factor in the viability of the E1 pathway is the stability of the carbocation intermediate. Vinyl cations are generally high-energy intermediates. However, the presence of a β-silicon substituent, as in this compound, provides substantial stabilization to the adjacent vinyl cation. This stabilization arises from hyperconjugation, which involves the interaction of the C-Si σ-bond with the empty p-orbital of the carbocationic center. This electronic donation from the silicon group delocalizes the positive charge, lowering the activation energy for the ionization step and thus facilitating the E1 pathway.

The rate of an E1 solvolysis reaction is highly dependent on the ionizing power of the solvent. Polar protic solvents are particularly effective at promoting E1 reactions because they can solvate both the departing leaving group (chloride ion) and the carbocation intermediate, further stabilizing the transition state of the ionization step.

The solvolysis of vinyl halides is a classic example where the stability of the vinyl cation intermediate dictates the reaction mechanism. For this compound, the β-silyl effect is paramount in making the formation of the vinyl cation a feasible process under solvolytic conditions.

Table 1: Expected Qualitative Effect of Solvents on the Rate of E1 Solvolysis of this compound

| Solvent Type | Examples | Expected Relative Rate of Solvolysis | Rationale |

| Polar Protic | Water, Formic Acid, Methanol, Ethanol | High | High ionizing power and ability to solvate both the leaving group and the vinyl cation intermediate effectively stabilize the transition state of the rate-determining ionization step. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF) | Moderate to Low | Possess a dipole moment to solvate the cation but are less effective at solvating the leaving group (anion) compared to protic solvents. |

| Nonpolar | Hexane, Benzene, Carbon Tetrachloride | Very Low / Negligible | Lack the ability to stabilize the charged intermediates and transition state, making the ionization step highly unfavorable. |

This trend underscores the importance of the solvent in facilitating the formation of the β-trimethylsilyl vinyl cation, which is the key intermediate in the E1 elimination pathway of this compound.

Applications of 1 Chlorovinyltrimethylsilane in Advanced Organic Synthesis

Role as a Masked Alkyne Equivalent in Complex Molecule Synthesis

One of the most powerful applications of 1-chlorovinyltrimethylsilane is its function as a stable precursor to a terminal alkyne. The inherent instability and high reactivity of many polyyne intermediates can complicate synthetic routes. researchgate.net By "masking" the alkyne functionality as a stable β-chlorovinylsilane, chemists can perform various synthetic manipulations on other parts of the molecule before revealing the triple bond in a controlled final step. This strategy is particularly crucial in the assembly of long, conjugated carbon-rich structures. chemrxiv.orgbirmingham.ac.uk

The conversion of the β-chlorovinylsilane moiety back to an alkyne is typically achieved through a process called dechlorosilylation. This elimination reaction is most commonly initiated by a fluoride (B91410) source, such as a quaternary ammonium (B1175870) fluoride salt. The fluoride ion attacks the silicon atom, leading to the formation of a pentacoordinate silicon intermediate. This intermediate then undergoes a syn- or anti-elimination of the chloride and the silyl (B83357) group to generate the desired carbon-carbon triple bond. This method provides a mild and efficient way to unmask the alkyne functionality precisely when needed in a synthetic sequence. birmingham.ac.uk

Table 1: Conditions for Alkyne Generation via Dechlorosilylation

| Precursor Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| β-Chlorovinylsilane | Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature | Terminal Alkyne |

| β-Chlorovinylsilane | Cesium fluoride (CsF) | DMF, Elevated Temperature | Terminal Alkyne |

| β-Chlorovinylsilane | Potassium fluoride (KF) / 18-Crown-6 | THF/Methanol | Terminal Alkyne |

The synthesis of oligoynes and polyynes—molecules containing multiple conjugated triple bonds—is a significant challenge due to their instability. researchgate.netresearchgate.net The masked alkyne strategy using β-chlorovinylsilane residues is highly effective in this context. birmingham.ac.uk Synthetic routes can be designed where masked alkyne units are coupled together iteratively. Once the desired carbon backbone is assembled, a final, global deprotection step using fluoride-mediated dechlorosilylation simultaneously generates all the triple bonds to yield the target polyyne. This approach was successfully used in the synthesis of the first aryl-end-capped dodecayne, a molecule containing twelve conjugated triple bonds. birmingham.ac.uk This strategy prevents the handling of unstable polyyne intermediates and allows for the construction of complex, carbon-rich materials that are of interest for molecular electronics. chemrxiv.orgresearchgate.netsemanticscholar.org

Table 2: Examples of Conjugated Systems Synthesized via Masked Alkyne Strategy

| Target Molecule Class | Masked Precursor Feature | Unmasking Conditions | Key Advantage |

|---|---|---|---|

| Aryl-End-Capped Oligoynes | Multiple β-chlorovinylsilane units | Fluoride-mediated dechlorosilylation | Avoids handling of unstable intermediates during chain assembly. birmingham.ac.uk |

| Mechanically Interlocked Polyynes | Bulky masked alkyne equivalents (MAEs) | Photochemical or chemical cleavage | Enables synthesis of rotaxanes and catenanes where the polyyne is threaded through macrocycles for stabilization. chemrxiv.orgsemanticscholar.orgnih.gov |

| Functionalized Polyynes | Orthogonal protecting groups on MAEs | Stepwise or global deprotection | Allows for the introduction of various functional groups along the polyyne chain. rsc.org |

Contributions to Stereoselective and Asymmetric Synthesis

The spatial arrangement of atoms is critical in determining the biological activity and material properties of a molecule. ijfans.org this compound serves as a valuable precursor in stereoselective synthesis, where the goal is to control the three-dimensional structure of the product.

This compound provides a platform for synthesizing stereodefined vinyl halides and, subsequently, α,β-unsaturated carbonyl compounds. rsc.org Through carefully chosen reaction pathways, such as stereospecific cross-coupling reactions, the geometry of the double bond can be controlled. For instance, the vinylsilane moiety can direct the outcome of subsequent reactions, allowing for the selective formation of either (E)- or (Z)-isomers of more complex vinyl halides. These stereodefined vinyl halides are crucial intermediates for synthesizing α,β-unsaturated ketones, aldehydes, and esters, which are key building blocks in organic chemistry. quimicaorganica.orgrsc.orgresearchgate.netquora.com The ability to control the double bond geometry is essential for the total synthesis of natural products and pharmaceuticals.

While this compound itself is achiral, it can be a starting point for the synthesis of silicon-stereogenic molecules. nih.govdntb.gov.ua In these chiral organosilanes, the silicon atom itself is a stereocenter. nih.gov A fascinating application of such molecules is in chirality transfer, where the stereochemical information at the silicon center is transferred to a carbon atom during a chemical reaction. researchgate.net This process allows the chiral silicon group to act as a "chiral auxiliary," directing the stereochemical outcome of a reaction before being removed. This emerging area of silicon-based asymmetric catalysis opens new avenues for creating chiral molecules with high enantiomeric purity, a critical requirement in the pharmaceutical industry. nih.govbeilstein-journals.org

Utilization as a Building Block for Diverse Molecular Architectures

The dual reactivity of this compound makes it an exceptionally versatile building block for constructing a wide variety of molecular structures. mdpi.com The vinyl group can participate in addition and cycloaddition reactions, while the trimethylsilyl (B98337) group can be modified or used to activate the vinyl group for cross-coupling reactions. This versatility allows for its incorporation into linear, branched, and cyclic scaffolds. mdpi.comchemrxiv.org For example, it can be a precursor to vinyl organometallics used in Stille or Suzuki couplings, or it can be functionalized to create monomers for polymerization, leading to advanced materials with tailored electronic and physical properties.

Table 3: Molecular Architectures Derived from this compound

| Reaction Type | Reagents / Conditions | Resulting Functionality / Structure | Application Area |

|---|---|---|---|

| Cross-Coupling (e.g., Stille, Suzuki) | Organostannanes or boronic acids with Pd catalyst | Stereodefined substituted alkenes | Natural product synthesis, pharmaceuticals |

| Nucleophilic Substitution (at Si) | Alkoxides, amides | Silyl ethers, silylamines | Protecting group chemistry, material science |

| Cycloaddition (e.g., Diels-Alder) | Dienes | Silylated cyclic compounds | Complex molecule synthesis |

| Annulation Reactions | Bifunctional boronic acids with Rh catalyst | Indenyl and cyclobutenyl systems | Synthesis of novel carbocyclic frameworks. epfl.ch |

Synthesis of Highly Functionalized Organosilanes

This compound serves as a valuable precursor for the synthesis of a wide array of highly functionalized organosilanes. The presence of the vinyl chloride functionality allows for its participation in various palladium-catalyzed cross-coupling reactions, providing a powerful tool for the formation of new carbon-carbon bonds. While specific examples utilizing this compound are not extensively documented in the reviewed literature, its reactivity as a vinyl halide suggests its suitability in reactions such as the Suzuki, Stille, Sonogashira, and Heck couplings. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.org

These established methodologies allow for the introduction of a diverse range of substituents at the 1-position of the vinylsilane. For instance, a Suzuki coupling could introduce aryl or vinyl groups, a Stille coupling could be used for the introduction of various organic moieties from organostannanes, a Sonogashira coupling would lead to the formation of silylated enynes, and a Heck reaction would enable the arylation or vinylation of the double bond. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.org

The general scheme for these transformations would involve the reaction of this compound with an appropriate organometallic reagent in the presence of a palladium catalyst. The trimethylsilyl group in the resulting products can then be further manipulated or retained for its stereodirecting effects in subsequent reactions.

Table 1: Potential Cross-Coupling Reactions for the Functionalization of this compound

| Coupling Reaction | Reagent | Potential Product |

| Suzuki Coupling | R-B(OH)₂ | R-CH=CH-SiMe₃ |

| Stille Coupling | R-Sn(Bu)₃ | R-CH=CH-SiMe₃ |

| Sonogashira Coupling | R-C≡CH | R-C≡C-CH=CH-SiMe₃ |

| Heck Reaction | R'-CH=CH₂ | R'-CH=CH-CH=CH-SiMe₃ |

Note: This table represents potential applications based on the known reactivity of vinyl chlorides in cross-coupling reactions.

Applications in the Synthesis of Nitrogen-Containing Compounds (e.g., Guanidines via Silylcarbodiimides)

The application of this compound in the synthesis of nitrogen-containing compounds is an area of potential synthetic utility. While direct evidence for its use in the synthesis of guanidines via silylcarbodiimides is not found in the surveyed literature, the reactivity of related compounds suggests plausible pathways.

The synthesis of enamines represents a potential application. The reaction of vinylsilanes can lead to enamides through a multi-step sequence, and vinyl chlorides can react with amines to furnish enamines. organic-chemistry.orglibretexts.org This suggests that this compound could potentially react with primary or secondary amines, via nucleophilic substitution of the chloride, to yield silylated enamines. These enamines are valuable synthetic intermediates for the construction of various nitrogen-containing heterocycles and other complex molecules.

Table 2: Plausible Synthesis of Silylated Enamines from this compound

| Amine | Potential Product |

| R₂NH | R₂N-CH=CH-SiMe₃ |

| RNH₂ | RNH-CH=CH-SiMe₃ |

Note: This table illustrates a potential synthetic application based on the general reactivity of vinyl chlorides with amines.

The formation of guanidines often involves the reaction of an amine with a guanylating agent. While the direct involvement of this compound in generating a silylcarbodiimide for this purpose is not documented, its structural features could potentially be exploited in alternative synthetic routes to nitrogenous compounds.

Precursors for Substituted Cyclic Vinylsilanes

This compound holds potential as a precursor for the synthesis of substituted cyclic vinylsilanes, primarily through cycloaddition reactions where it could act as a dienophile. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a prime candidate for such transformations. wikipedia.org

In a hypothetical Diels-Alder reaction, this compound would react with a conjugated diene. The electron-withdrawing nature of the chlorine atom could influence the reactivity of the double bond, making it a suitable dienophile. The resulting cycloadduct would be a substituted cyclohexene (B86901) bearing both a chloro and a trimethylsilyl group, which are valuable functionalities for further synthetic manipulations. The stereochemistry of the resulting cyclic vinylsilane would be influenced by the nature of the diene and the reaction conditions.

While specific examples of this compound participating in Diels-Alder reactions are not prevalent in the reviewed literature, the general principles of this reaction support its potential utility in this context.

Table 3: Illustrative Diels-Alder Reaction with this compound

| Diene | Potential Cyclic Vinylsilane Product |

| 1,3-Butadiene | 4-Chloro-4-(trimethylsilyl)cyclohex-1-ene |

| Cyclopentadiene | 5-Chloro-5-(trimethylsilyl)bicyclo[2.2.1]hept-2-ene |

Note: This table presents hypothetical examples based on the principles of the Diels-Alder reaction.

Synthetic Utility in Natural Product Synthesis

The vinyl chloride moiety is a structural feature present in a number of natural products, and synthetic methodologies to construct this functional group are of significant interest. researchgate.net While direct applications of this compound in the total synthesis of natural products are not explicitly detailed in the surveyed literature, its potential as a building block can be inferred.

The presence of both a vinyl chloride and a trimethylsilyl group makes this compound a potentially valuable synthon. The vinyl chloride can be a handle for cross-coupling reactions to build the carbon skeleton of a natural product, while the trimethylsilyl group can influence the stereochemical outcome of subsequent reactions or be replaced with other functional groups. The versatility of vinyl chlorides as intermediates in the synthesis of complex molecules suggests that this compound could serve as a key component in the strategic assembly of natural product targets. researchgate.net For instance, the vinyl chloride could be a precursor to a trisubstituted alkene, a common structural motif in biologically active compounds.

The development of new synthetic methods often precedes their application in the complex settings of natural product synthesis. The unique reactivity of this compound positions it as a promising, though currently underutilized, reagent in this demanding field.

Theoretical and Computational Chemistry Studies of 1 Chlorovinyltrimethylsilane Reactivity

Electronic Structure and Bonding Analysis Relevant to Reactivity

The electronic structure of 1-chlorovinyltrimethylsilane is fundamental to understanding its reactivity. The presence of the silicon atom, the chlorine atom, and the carbon-carbon double bond creates a unique electronic environment that dictates how the molecule interacts with other reagents.

The trimethylsilyl (B98337) group ((CH₃)₃Si-) acts as a σ-donor and a π-acceptor, influencing the electron density of the vinyl group. The silicon atom's ability to stabilize an adjacent carbocation (the β-silicon effect) is a crucial factor in many of its reactions. Conversely, the chlorine atom is an electronegative substituent that withdraws electron density through the σ-bond (inductive effect) but can also donate electron density through its lone pairs into the π-system (mesomeric effect).

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these electronic effects. These studies reveal the charge distribution across the molecule, the nature of the frontier molecular orbitals (HOMO and LUMO), and the extent of orbital interactions. This information is critical for predicting the sites susceptible to nucleophilic or electrophilic attack.

Key Electronic Features of this compound:

| Feature | Description | Implication for Reactivity |

| β-Silicon Effect | The silicon atom stabilizes a positive charge on the β-carbon atom. | Favors reactions proceeding through carbocationic intermediates where the positive charge is on the carbon adjacent to the silicon. |

| Inductive Effect of Chlorine | The electronegative chlorine atom withdraws electron density from the vinyl group. | Can influence the regioselectivity of addition reactions. |

| Mesomeric Effect of Chlorine | Lone pairs on the chlorine atom can be delocalized into the π-system of the double bond. | Can affect the electron density and reactivity of the double bond. |

| Frontier Molecular Orbitals | The energies and shapes of the HOMO and LUMO determine the molecule's ability to act as a nucleophile or electrophile. | Dictates the feasibility and stereochemistry of pericyclic reactions like cycloadditions. |

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving this compound. DFT calculations allow for the exploration of potential energy surfaces, providing detailed information about the energetics and geometries of reactants, transition states, and products.

Transition State Characterization and Reaction Pathway Analysis

A key aspect of mechanistic studies is the identification and characterization of transition states. Transition state theory posits that the rate of a reaction is determined by the energy barrier (activation energy) that must be overcome to reach the transition state. DFT calculations can accurately predict the geometries and energies of these fleeting structures.

For reactions of this compound, computational chemists can model various possible reaction pathways. By comparing the activation energies of different pathways, they can determine the most likely mechanism. For instance, in an addition reaction, DFT can help distinguish between a concerted mechanism (where all bonds are formed and broken in a single step) and a stepwise mechanism involving the formation of an intermediate.

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state. These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the intended species.

Modeling of Reactive Intermediates (e.g., Carbene Species) and Their Rearrangements

In some reactions, this compound can serve as a precursor to highly reactive intermediates, such as carbenes. The elimination of the trimethylsilyl and chloro groups can lead to the formation of a vinylidene carbene.

Quantum chemical calculations are invaluable for studying the formation, structure, and subsequent rearrangements of these transient species. For example, DFT can be used to calculate the energy required for carbene formation and to explore the potential energy surface for its subsequent reactions, such as insertion into C-H bonds or cycloaddition reactions. These calculations can provide insights into the feasibility of such pathways and the nature of the resulting products, which can be difficult to study experimentally due to the high reactivity and short lifetimes of the intermediates.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

One of the major goals of computational chemistry is to predict the outcome of chemical reactions. For this compound, theoretical studies can provide valuable predictions regarding its reactivity, regioselectivity, and stereoselectivity.

Reactivity: By calculating activation energies for various reactions, computational models can predict how readily this compound will react under specific conditions. This can help in optimizing reaction conditions and choosing appropriate reagents.

Regioselectivity: In reactions where there are multiple possible sites for a chemical transformation, such as the addition of a reagent across the double bond, DFT calculations can predict which regioisomer will be the major product. This is achieved by comparing the energies of the transition states leading to the different products. The pathway with the lower activation energy will be kinetically favored.

Stereoselectivity: Many reactions can produce stereoisomers. Computational modeling can be used to predict the stereochemical outcome of a reaction by analyzing the energies of the diastereomeric transition states. For example, in a Diels-Alder reaction involving this compound, DFT can predict whether the endo or exo product will be favored.

Computed Parameters for Predicting Selectivity:

| Parameter | Method of Calculation | Application |

| Activation Energy (ΔE‡) | DFT, ab initio methods | Predicts reaction rates and kinetic product distributions. Lower ΔE‡ indicates a more favorable pathway. |

| Reaction Energy (ΔErxn) | DFT, ab initio methods | Determines the thermodynamic stability of products. A more negative ΔErxn indicates a more stable product. |

| Fukui Functions | Conceptual DFT | Identifies the most electrophilic and nucleophilic sites in a molecule, predicting regioselectivity in reactions under frontier orbital control. |

| Global and Local Reactivity Indices | Conceptual DFT | Provides a quantitative measure of electrophilicity and nucleophilicity to predict reactivity and regioselectivity. |

By integrating these computational approaches, a comprehensive theoretical understanding of the reactivity of this compound can be achieved. These studies not only complement experimental findings but also guide the design of new synthetic methodologies that utilize this versatile organosilicon reagent.

Future Directions and Emerging Research in 1 Chlorovinyltrimethylsilane Chemistry

Development of Novel Catalytic Systems for Enhanced Transformations

The efficiency and selectivity of chemical transformations involving 1-chlorovinyltrimethylsilane are largely dependent on the catalytic systems employed. Future research is centered on the development of novel catalysts that can offer higher yields, milder reaction conditions, and greater functional group tolerance.

Palladium-based catalysts have long been pivotal in cross-coupling reactions. nih.govscispace.com Modern advancements are focused on the design of sophisticated palladium precatalysts that facilitate the efficient generation of the active Pd(0) species. mit.edu These new-generation catalysts are expected to enhance the scope of Suzuki-Miyaura, Heck, and other cross-coupling reactions involving this compound, enabling the synthesis of complex vinylsilanes under more benign conditions. The development of ligands that can stabilize the palladium center and promote challenging coupling reactions is a key area of investigation. mit.edu

Ruthenium catalysts are also showing significant promise, particularly in the realm of alkyne hydrosilylation. nih.govnih.govresearchgate.net Cationic ruthenium complexes have demonstrated high efficiency and selectivity in the trans-hydrosilylation of alkynes, a process that can be extended to reactions with this compound to afford valuable vinylsilane products. nih.govnih.govresearchgate.net The development of highly active and reusable ruthenium catalysts is a key objective, aiming to improve the atom economy and cost-effectiveness of these transformations. datapdf.com

Beyond traditional metal catalysis, the field of organocatalysis is emerging as a powerful tool in organic synthesis. nih.gov The application of small organic molecules as catalysts offers a more sustainable and often metal-free alternative for various transformations. Research into organocatalytic reactions of this compound is anticipated to unlock new reaction pathways and provide access to novel chiral molecules. nih.gov

| Catalyst Type | Potential Enhanced Transformations with this compound | Key Research Focus |

| Palladium Precatalysts | Suzuki-Miyaura, Heck, Stille, and Sonogashira cross-coupling reactions. | Development of more stable and easily activated precatalysts; design of advanced phosphine (B1218219) ligands. nih.govmit.edu |

| Ruthenium Complexes | Hydrosilylation of alkynes and other unsaturated systems. | Improving catalyst efficiency, selectivity, and reusability for trans-addition reactions. nih.govnih.govresearchgate.netdatapdf.com |

| Organocatalysts | Asymmetric transformations, nucleophilic substitutions, and cycloadditions. | Discovery of novel organocatalytic systems for metal-free reactions and synthesis of chiral compounds. nih.gov |

Exploration of Green Chemistry Principles in Synthesis and Application

The integration of green chemistry principles is a paramount goal in modern chemical synthesis, and the chemistry of this compound is no exception. Future research will increasingly focus on developing more environmentally benign methods for both the synthesis and subsequent reactions of this compound.

A primary focus is the reduction or elimination of hazardous solvents. The development of solvent-free reaction conditions is a key strategy to minimize waste and environmental impact. rsc.orgresearchgate.netcem.com Microwave-assisted synthesis in the absence of a solvent has shown potential for accelerating reactions and improving energy efficiency. cem.com

The principle of atom economy is another critical consideration. This metric assesses the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final product. Catalytic reactions, by their nature, are inherently more atom-economical than stoichiometric processes. The development of highly efficient catalytic systems, as discussed in the previous section, will directly contribute to improving the atom economy of reactions involving this compound.

Furthermore, the use of renewable feedstocks and the design of biodegradable products are long-term goals within the green chemistry framework that will likely influence future research in this area.

| Green Chemistry Principle | Application in this compound Chemistry | Research Goals |

| Solvent-Free Reactions | Performing cross-coupling, hydrosilylation, and other transformations without the use of volatile organic solvents. | Development of microwave-assisted and solid-state reaction methodologies. rsc.orgcem.com |

| Atom Economy | Maximizing the incorporation of atoms from reactants into the desired products in transformations involving this compound. | Designing highly selective catalytic reactions that minimize the formation of byproducts. |

| Use of Greener Solvents | Replacing traditional hazardous solvents with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids. | Investigating the feasibility and efficiency of reactions in green solvent systems. |

Expansion of Synthetic Scope to New Classes of Organic Molecules and Materials Precursors

This compound serves as a valuable building block in organic synthesis, and ongoing research aims to expand its utility in the creation of novel and complex molecular architectures and as a precursor to advanced materials.

In the realm of organic synthesis, the focus is on utilizing this compound to construct pharmacologically active compounds . nih.gov The vinylsilane moiety can be strategically incorporated into molecules and later transformed into other functional groups, providing a versatile handle for the synthesis of complex natural products and drug candidates. nih.gov The development of stereoselective methods for the introduction of the vinylsilane group is of particular importance for the synthesis of chiral molecules with specific biological activities. nih.gov

As a precursor to materials, this compound holds significant potential in the synthesis of functionalized polysilanes and siloxanes . vot.plresearchgate.netresearchgate.net These silicon-based polymers exhibit unique electronic and photophysical properties, making them suitable for applications in electronics, photonics, and ceramics. researchgate.net The vinyl group of this compound provides a reactive site for polymerization and for the introduction of various functional groups to tailor the properties of the resulting polymers. researchgate.net

Furthermore, the ability to create well-defined silicon-containing macromolecules opens up possibilities for the development of novel hybrid organic-inorganic materials with tailored properties for applications in catalysis, sensing, and separation technologies.

| Application Area | Synthetic Utility of this compound | Future Research Directions |

| Bioactive Molecules | Introduction of a versatile vinylsilane handle for further functionalization in the synthesis of complex organic molecules. nih.gov | Development of stereoselective methods for the synthesis of chiral drug candidates and natural products. nih.gov |

| Polysilanes | Monomer for the synthesis of silicon-based polymers with unique electronic and optical properties. researchgate.net | Control over polymer architecture and properties through controlled polymerization techniques. |

| Functionalized Siloxanes | Precursor for the synthesis of siloxane-based materials with tailored functionalities for diverse applications. vot.plresearchgate.net | Creation of novel hybrid materials with advanced properties for catalysis and materials science. |

Q & A

Q. How to address discrepancies between laboratory safety data and industrial-scale risk assessments for this compound?

- Methodological Answer : Lab-scale hazards (e.g., acute toxicity) may not predict industrial risks (chronic exposure). Conduct scaled-up hazard assessments using ASTM E2012-06 and consult NIOSH guidelines for ventilation and PPE requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.